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molecular formula C10H10N2O B025632 3-Methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 19735-89-8

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No. B025632
M. Wt: 174.2 g/mol
InChI Key: KZQYIMCESJLPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260776

Procedure details

174 g of 1-phenyl-3-methyl-pyrazol-5-one in 700 ml of acetic anhydride, with the addition of 6 g of p-toluenesulphonic acid, are heated to the boil under reflux for 6 hours. The solvent is then distilled off under a water-pump vacuum, the residue is dissolved hot in 2 l of 5% strength sodium hydroxide solution, the solution is clarified with 8 g of active charcoal, the filtrate is acidified with hydrochloric acid at room temperature and the crystalline precipitate is filtered off, washed with water and dried in vacuo at 40° C. 183 g of 1-phenyl-3-methyl-4-acetyl-pyrazol-5-one are obtained in the form of colourless crystal needles.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[CH:10]=[C:9]([CH3:13])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:25](OC(=O)C)(=[O:27])[CH3:26]>>[C:1]1([N:7]2[C:11](=[O:12])[C:10]([C:25](=[O:27])[CH3:26])=[C:9]([CH3:13])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC(=CC1=O)C
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off under a water-pump vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved hot in 2 l of 5% strength sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
is acidified with hydrochloric acid at room temperature
FILTRATION
Type
FILTRATION
Details
the crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC(=C(C1=O)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 183 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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